Cas no 2275168-04-0 (benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate)

benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2275168-04-0
- benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
- EN300-7163590
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- Inchi: 1S/C13H16N2O3/c1-17-10-9-15(8-7-14)13(16)18-11-12-5-3-2-4-6-12/h2-6H,8-11H2,1H3
- InChI Key: YMFFHHSMWHCLSZ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CC#N)CCOC)=O
Computed Properties
- Exact Mass: 248.11609238g/mol
- Monoisotopic Mass: 248.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
- XLogP3: 1.3
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7163590-0.5g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 0.5g |
$671.0 | 2025-03-12 | |
Enamine | EN300-7163590-0.05g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-7163590-5.0g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-7163590-10.0g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-7163590-2.5g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-7163590-0.1g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-7163590-1.0g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-7163590-0.25g |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate |
2275168-04-0 | 95.0% | 0.25g |
$642.0 | 2025-03-12 |
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
Recent Advances in the Study of Benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate (CAS: 2275168-04-0) in Chemical Biology and Pharmaceutical Research
Benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate (CAS: 2275168-04-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique N-cyanomethyl and N-2-methoxyethyl substituents, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a versatile intermediate in organic synthesis. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate as a novel inhibitor of cysteine proteases, a class of enzymes implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. The researchers demonstrated that the compound exhibits selective inhibition against cathepsin B, with an IC50 value of 1.2 µM, suggesting its potential as a lead compound for the development of targeted therapies. The study also highlighted the importance of the cyanomethyl group in enhancing binding affinity through covalent interactions with the enzyme's active site.
In the field of synthetic chemistry, a recent report in Organic Letters (2024) described an efficient and scalable synthesis of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate, starting from commercially available 2-methoxyethylamine. The optimized procedure employs a one-pot carbamoylation-cyanation sequence, achieving an overall yield of 78% with excellent purity. This advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader application in medicinal chemistry campaigns.
Further research has explored the compound's utility as a protecting group for amines in peptide synthesis. A comparative study published in Tetrahedron (2023) demonstrated that the benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate moiety offers superior stability under acidic conditions compared to traditional carbamate protecting groups, while maintaining compatibility with standard deprotection methods. This property makes it particularly valuable for the synthesis of complex peptide architectures.
Recent computational studies have provided insights into the molecular interactions of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate with biological targets. Molecular docking simulations revealed that the compound's conformational flexibility allows it to adapt to various binding pockets, while the methoxyethyl side chain contributes to improved solubility profiles - a crucial factor for drug development. These findings were corroborated by experimental data showing enhanced bioavailability in preclinical models.
Looking forward, ongoing research is investigating the potential of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate as a scaffold for the development of novel antimicrobial agents. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated promising activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the range of 4-8 µg/mL for Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell wall biosynthesis, distinct from existing antibiotic classes.
In conclusion, benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate (CAS: 2275168-04-0) represents a multifaceted compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features contribute to both its biological activity and synthetic utility. As research continues to uncover new dimensions of its potential, this compound is poised to play an increasingly important role in drug discovery and development pipelines. Future studies will likely focus on expanding its therapeutic applications, optimizing its pharmacokinetic properties, and exploring novel derivatives with enhanced activity profiles.
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